2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The exact mode of action can vary depending on the specific benzofuran derivative and its targets. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways due to their diverse pharmacological activities . The specific pathways affected would depend on the specific benzofuran derivative and its targets.
Pharmacokinetics
The ADME properties of benzofuran derivatives can vary widely depending on the specific compound. For example, some benzofuran derivatives are known to have good bioavailability .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary widely. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. For example, the storage conditions can affect the stability of these compounds .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzofuran ring structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, the fluoroethanamine group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein-protein interactions. Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to influence gene expression by binding to transcription factors or altering the activity of enzymes involved in epigenetic modifications. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to alterations in metabolite levels and energy production. Additionally, this compound may affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins may facilitate the intracellular distribution of this compound, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the compound may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUXVASFFURKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.